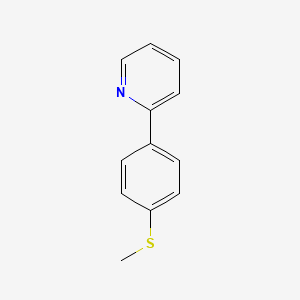
2-(4-(Methylthio)phenyl)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-(Methylthio)phenyl)pyridine is an organic compound that belongs to the class of heterocyclic aromatic compounds It features a pyridine ring substituted with a 4-(methylthio)phenyl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-(Methylthio)phenyl)pyridine typically involves the following steps:
Starting Materials: The synthesis begins with 4-(methylthio)benzyl alcohol and pyridine.
Reaction with Hydrochloric Acid: 4-(methylthio)benzyl alcohol is converted to 4-(methylthio)benzyl chloride using hydrochloric acid.
Formation of Phenylacetonitrile: The benzyl chloride is then reacted with an alkali metal cyanide to form 4-(methylthio)phenylacetonitrile.
Condensation Reaction: The phenylacetonitrile is condensed with a 6-methylnicotinic ester to yield 3-[2-(4-methylthio)phenyl)-2-cyanoacetyl] (6-methyl)pyridine.
Hydrolysis and Decarboxylation: This intermediate is hydrolyzed and decarboxylated under acidic conditions to produce 3-[2-(4-methylthio)phenyl)acetyl] (6-methyl)pyridine.
Oxidation: Finally, the compound is oxidized to yield the desired product.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Types of Reactions:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone under appropriate conditions.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Reduction: The nitro group, if present, can be reduced to an amine.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Substitution: Reagents such as nitric acid for nitration or bromine for bromination.
Reduction: Catalytic hydrogenation or reagents like tin(II) chloride.
Major Products:
Oxidation: Sulfoxides and sulfones.
Substitution: Nitro or halogenated derivatives.
Reduction: Amines.
科学研究应用
2-(4-(Methylthio)phenyl)pyridine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and antimicrobial properties.
Materials Science: The compound is studied for its potential use in organic electronics and as a building block for more complex molecules.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding due to its unique structural features.
作用机制
The mechanism of action of 2-(4-(Methylthio)phenyl)pyridine involves its interaction with specific molecular targets:
相似化合物的比较
2-(Methylthio)pyridine: Similar structure but lacks the phenyl group.
4-(Methylthio)phenylacetonitrile: Similar structure but lacks the pyridine ring.
2-(4-(Methylthio)phenyl)thiazole: Contains a thiazole ring instead of a pyridine ring.
Uniqueness: 2-(4-(Methylthio)phenyl)pyridine is unique due to the presence of both the pyridine ring and the 4-(methylthio)phenyl group, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.
属性
IUPAC Name |
2-(4-methylsulfanylphenyl)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NS/c1-14-11-7-5-10(6-8-11)12-4-2-3-9-13-12/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXBSGVPDZSUPPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
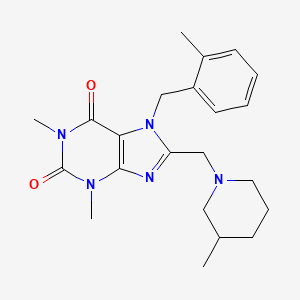
![1-[3-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,5-a]pyrazin-7-yl]prop-2-en-1-one](/img/structure/B2571868.png)
![2-(4-chlorophenyl)-N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2571869.png)
![4-[(1Z)-[(4H-1,2,4-triazol-4-yl)imino]methyl]benzonitrile](/img/structure/B2571870.png)
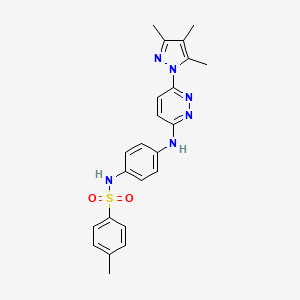
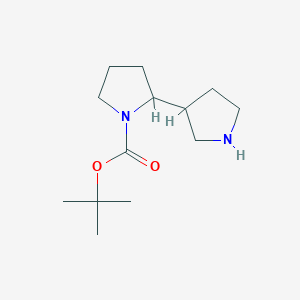
![1-(2-Chlorophenyl)-3-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]urea](/img/structure/B2571879.png)
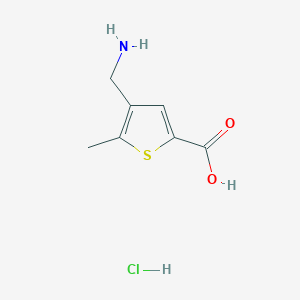
![2-[(4-bromophenyl)methyl]-5-[2-oxo-2-(4-phenylpiperazin-1-yl)ethoxy]-1,2,3,4-tetrahydroisoquinolin-1-one](/img/structure/B2571881.png)
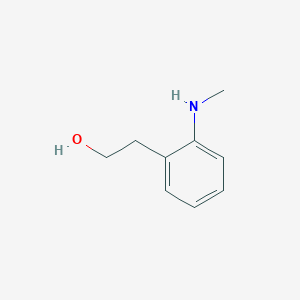
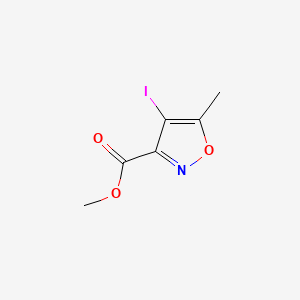
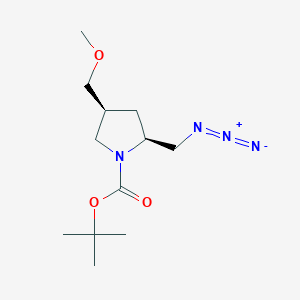
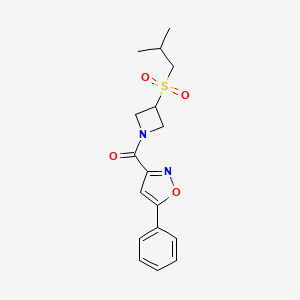
![methyl 4-({[2-(furan-2-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]carbamoyl}formamido)benzoate](/img/structure/B2571887.png)
